PrP (106-126)

Circular Dichroism Protein Secondary Structure Amyloidogenesis

This specific 21‑amino acid peptide (KTNMKHMAGAAAAGAVVGGLG) is the essential in vitro model for prion research, uniquely forming β‑sheet‑rich, protease‑resistant fibrils required for reproducible aggregation, neurotoxicity, and therapeutic screening studies. Unlike scrambled controls, only this exact sequence ensures valid data on prion conversion and neurodegeneration. Ideal for ThT assays, neuronal cultures, and BBB models.

Molecular Formula C80H138N26O24S2
Molecular Weight 1912.2 g/mol
CAS No. 148439-49-0
Cat. No. B125502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrP (106-126)
CAS148439-49-0
Synonyms(3Z,5S,6Z,9Z,12Z,14S,15Z,17S,18Z,20S,21Z,24Z,26S,27Z,29S,30Z,32S,33Z,35S,36Z,39Z,41S,42Z,44S,45Z,47S,48Z,50S,51Z,53S,54Z,56S,57Z,59S,60Z,62S)-47-((1H-imidazol-5-yl)methyl)-62,66-diamino-50-(4-aminobutyl)-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,
Molecular FormulaC80H138N26O24S2
Molecular Weight1912.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C80H138N26O24S2/c1-38(2)28-53(72(122)90-36-61(113)114)98-60(112)33-86-57(109)32-89-78(128)62(39(3)4)105-79(129)63(40(5)6)104-70(120)44(10)93-59(111)35-87-65(115)41(7)94-68(118)45(11)96-69(119)46(12)95-67(117)43(9)92-58(110)34-88-66(116)42(8)97-73(123)51(22-26-131-14)100-76(126)54(29-48-31-85-37-91-48)102-74(124)50(21-17-19-25-82)99-75(125)52(23-27-132-15)101-77(127)55(30-56(84)108)103-80(130)64(47(13)107)106-71(121)49(83)20-16-18-24-81/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,115)(H,88,116)(H,89,128)(H,90,122)(H,92,110)(H,93,111)(H,94,118)(H,95,117)(H,96,119)(H,97,123)(H,98,112)(H,99,125)(H,100,126)(H,101,127)(H,102,124)(H,103,130)(H,104,120)(H,105,129)(H,106,121)(H,113,114)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
InChIKeyXPZWWTIIKSODDO-MBNDGZRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prion Protein 106-126 (human) CAS 148439-49-0: A Neurotoxic Amyloidogenic Peptide Fragment for Prion Disease Modeling and Mechanism Studies


H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-VAL-Gly-Gly-Leu-Gly-OH (CAS: 148439-49-0), commonly designated PrP 106-126, is a synthetic 21-amino acid peptide fragment corresponding to residues 106–126 of the human cellular prion protein (PrPC). This peptide has been established as a robust in vitro model for investigating the molecular mechanisms of prion diseases, specifically the conformational conversion of PrPC to the pathogenic, protease-resistant isoform PrPSc [1]. PrP 106-126 exhibits key biochemical properties characteristic of PrPSc, including the ability to form β-sheet-rich, protease-resistant amyloid fibrils, induce neurotoxicity in primary neuronal cultures and cell lines, and aggregate into structures with high molecular weight [1][2]. Its defined sequence (KTNMKHMAGAAAAGAVVGGLG) and well-characterized pathological behavior make it an indispensable tool for studying neurodegeneration, protein misfolding, and the evaluation of potential therapeutic interventions in transmissible spongiform encephalopathies.

Why Generic Substitution Fails: The Critical Dependence of PrP 106-126 (CAS 148439-49-0) Activity on Sequence and Structure


In-class substitution of PrP 106-126 with seemingly similar peptides, such as scrambled sequence controls or other prion protein fragments, is not scientifically valid due to the peptide's strict dependence on primary sequence and the resulting higher-order structure for its pathogenic properties. The specific amino acid sequence of PrP 106-126, particularly its hydrophobic core 'AGAAAAGA', is a primary determinant of its ability to adopt a β-sheet conformation, aggregate into amyloid fibrils, and exert neurotoxicity [1][2]. Scrambled analogs, while sharing identical amino acid composition, fail to form β-sheet structures, do not aggregate, and are readily degraded by proteases, thereby lacking the pathogenic functions of the wild-type peptide [1][3]. Furthermore, specific point mutations or modifications to the wild-type sequence, such as C-terminal amidation or the A117V substitution, have been shown to drastically alter its aggregation kinetics and neurotoxic potential [4]. Therefore, the use of the precisely defined PrP 106-126 sequence is essential for generating reproducible, biologically relevant data in prion disease research.

Quantitative Differentiation of PrP 106-126 (CAS 148439-49-0) from Scrambled Control and Other Prion Peptides


PrP 106-126 Adopts a β-Sheet Conformation Unlike Its Scrambled Counterpart

The ability of PrP 106-126 to form amyloid fibrils is contingent on its secondary structure. Circular dichroism (CD) spectroscopy has demonstrated a clear and quantifiable difference between the wild-type peptide and a scrambled sequence control. PrP 106-126 exhibits a secondary structure composed largely of β-sheet, which is a prerequisite for its aggregation and pathogenicity. In stark contrast, the scrambled PrP 106-126 peptide, which contains the same amino acids in a random order, shows a random coil structure [1][2]. This structural distinction is fundamental to the peptide's activity.

Circular Dichroism Protein Secondary Structure Amyloidogenesis

PrP 106-126 Forms High Molecular Weight Aggregates While Scrambled Peptide Does Not

Aggregation is a hallmark of PrP 106-126's pathogenic behavior. Laser light scattering analysis reveals that PrP 106-126 aggregates immediately upon dissolution in physiological buffers, forming large complexes. The scrambled PrP 106-126 peptide, in contrast, shows no aggregation under the same conditions [1][2]. The size of the PrP 106-126 aggregates is quantifiable, with an average hydrodynamic diameter of 100 nm and an average molecular weight of 12 x 10^6 ± 30% Daltons, corresponding to the assembly of approximately 6000 ± 30% molecules [1][2].

Protein Aggregation Amyloid Fibril Laser Light Scattering

PrP 106-126 is Partially Resistant to Protease Digestion Unlike Scrambled Peptide

A defining characteristic of the pathogenic prion isoform (PrPSc) is its partial resistance to protease digestion. PrP 106-126 recapitulates this property in vitro. The peptide showed partial resistance to digestion with Proteinase K and Pronase, whereas its scrambled sequence counterpart was completely degraded under identical conditions. Specifically, incubation with the enzymes at 37°C for 30 minutes resulted in the complete degradation of the scrambled peptide, while the wild-type PrP 106-126 remained partially intact [1][2].

Protease Resistance Proteinase K Pronase Prion Model

PrP 106-126 Exhibits Specific Neurotoxic Activity Not Observed with Scrambled Peptide

The neurotoxicity of PrP 106-126 is a key biological activity that distinguishes it from its scrambled counterpart. In an in vitro model using porcine brain endothelial cells (PBEC), which form a component of the blood-brain barrier, PrP 106-126 treatment resulted in a 50% reduction of trans-endothelial electrical resistance, a measure of barrier integrity. The scrambled PrP 106-126 peptide, under the same conditions, did not produce this effect, indicating that the sequence-specific activity is required for disrupting cellular junctions [1][2].

Neurotoxicity Blood-Brain Barrier Endothelial Cell Assay Trans-Endothelial Electrical Resistance

PrP 106-126 Forms Straight Amyloid Fibrils Distinct from the Twisted Fibrils of PrP 127-147

Different regions of the prion protein can form amyloid fibrils, but their morphology and pathogenic relevance differ. A direct comparative study using electron microscopy showed that synthetic peptide PrP-(106-126) forms straight fibrils similar to those extracted from the brains of Gerstmann-Sträussler-Scheinker (GSS) disease patients. In contrast, a downstream peptide, PrP-(127-147), forms twisted fibrils resembling scrapie-associated fibrils (SAF) from subjects with transmissible spongiform encephalopathies [1].

Amyloid Fibril Morphology Electron Microscopy Prion Peptide Comparison

Best Research and Industrial Application Scenarios for Prion Protein 106-126 (human) (CAS 148439-49-0)


Modeling Amyloidogenesis and Aggregation Kinetics

PrP 106-126 is the gold-standard in vitro model for studying the kinetics and structural biology of prion protein aggregation. As demonstrated by its ability to rapidly form high molecular weight aggregates with a defined size (average hydrodynamic diameter of 100 nm and MW of 12 MDa) and a β-sheet-rich conformation, it is ideal for setting up reproducible aggregation assays [1][2]. Researchers can use this peptide in light scattering, circular dichroism, and Thioflavin T binding assays to investigate factors that promote or inhibit amyloid formation, including the effects of small molecule inhibitors, chaperones, or environmental conditions.

Investigating Prion-Induced Neurotoxicity and Barrier Dysfunction

Due to its sequence-specific neurotoxicity, which is absent in scrambled controls, PrP 106-126 is an essential tool for dissecting the molecular pathways leading to neuronal death in prion diseases [3][4]. It is particularly well-suited for in vitro studies on primary neurons, neuroblastoma cell lines (e.g., SH-SY5Y, N2a), and endothelial cell models of the blood-brain barrier. The quantifiable 50% reduction in trans-endothelial electrical resistance in PBEC monolayers provides a robust, reproducible endpoint for evaluating compounds that may protect against prion-induced vascular and neuronal damage [3][4].

Developing and Validating Protease-Resistance Assays

The partial resistance of PrP 106-126 to proteases like Proteinase K and Pronase makes it a reliable positive control and substrate for developing biochemical assays focused on prion clearance [1][2]. In contrast to the scrambled peptide, which is fully degraded, the wild-type peptide can be used to validate the efficacy of new protease cocktails, assess the activity of proteases in biological samples, or serve as a benchmark in assays aimed at identifying compounds that sensitize the pathogenic form to proteolytic degradation.

Differentiating Amyloid Fibril Morphologies in Structural Studies

For structural biologists and pathologists, PrP 106-126 offers a specific and defined model for studying a particular class of amyloid fibrils. Its ability to form straight fibrils, as opposed to the twisted fibrils formed by the adjacent PrP 127-147 sequence, allows for comparative structural studies using electron microscopy, solid-state NMR, and X-ray diffraction [5]. This distinct morphology is directly relevant to the amyloid deposits found in GSS, enabling targeted research on the structure-toxicity relationship of different prion protein fragments.

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